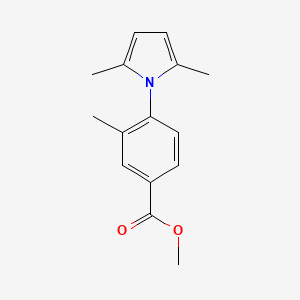

methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate

Description

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate is a benzoate ester derivative featuring a 2,5-dimethylpyrrole substituent at the para position and a methyl group at the meta position of the benzyl ring. This compound belongs to a class of aromatic esters studied for their electronic and steric properties, which influence reactivity in electrophilic and nucleophilic substitution reactions . The pyrrole moiety introduces electron-donating characteristics due to its nitrogen lone pairs, while the methyl groups enhance steric bulk and modulate electronic effects. Such compounds are often explored in pharmaceutical and materials chemistry for their tunable properties.

Properties

IUPAC Name |

methyl 4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-9-13(15(17)18-4)7-8-14(10)16-11(2)5-6-12(16)3/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWZVAVCVVIKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoate derivative. One common method includes the condensation of 2,5-dimethylpyrrole with 3-methylbenzoic acid under acidic conditions, followed by esterification with methanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and electronic properties can be contextualized by comparing it to other substituted methyl benzoates and heterocyclic derivatives. Below is a detailed analysis based on substituent positions, electronic effects, and functional group complexity:

Substituent Position and Electronic Effects

A critical study evaluated methyl benzoates with varying substituents (e.g., methyl, chloro, methoxy, nitro) at ortho, meta, and para positions . Key comparisons include:

| Compound Name | Substituent Position(s) | Electronic Effect | Reactivity Notes |

|---|---|---|---|

| Methyl 3-methylbenzoate (M3MB) | Meta-methyl | Electron-donating (inductive) | Enhanced nucleophilic substitution |

| Methyl 2-nitrobenzoate (M2NB) | Ortho-nitro | Electron-withdrawing (resonance) | Reduced electrophilic substitution |

| Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate | Para-pyrrole, meta-methyl | Electron-donating (pyrrole resonance + methyl inductive) | Balanced steric/electronic profile |

- The meta-methyl group introduces steric hindrance, which may slow reactions requiring planar transition states (e.g., some cycloadditions) .

Heterocyclic Complexity

While simpler benzoates like M3MB or M2NB focus on single substituents, the target compound incorporates a bicyclic heteroaromatic system. For example:

- Methyl 4-{2,5-dioxo-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-1-pyrrolidinyl}benzoate (from ) adds a benzimidazole-piperidine-pyrrolidinone chain, drastically increasing steric bulk and hydrogen-bonding capacity . This contrasts with the target compound’s simpler 2,5-dimethylpyrrole, which prioritizes electronic modulation over steric complexity.

Limitations and Contradictions in Literature

- focuses on monosubstituted benzoates, leaving gaps in understanding para-heterocyclic systems.

- and describe highly complex derivatives but lack direct comparisons to simpler pyrrole-containing esters.

Biological Activity

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate is an organic compound known for its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a pyrrole derivative characterized by a pyrrole ring with methyl substitutions at positions 2 and 5, and a benzoate ester group. Its molecular formula is with a molecular weight of approximately 199.27 g/mol.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Condensation Reaction : The reaction of 2,5-dimethylpyrrole with 3-methylbenzoic acid under acidic conditions followed by esterification with methanol.

- Catalytic Processes : Industrial production may utilize catalytic methods to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against:

- Staphylococcus epidermidis : The minimum inhibitory concentration (MIC) was found to be approximately 1000 μg/mL, indicating potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of tumor cell lines:

| Cell Line | Assay Method | Result |

|---|---|---|

| Various Tumor Lines | MTT Assay | Growth inhibition observed |

The mechanism of action may involve the modulation of specific molecular targets, leading to the inhibition of cancer cell proliferation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical to cell survival.

- Receptor Interaction : It may interact with cellular receptors, affecting signaling pathways that regulate cell growth and division.

Case Studies

Several studies have focused on the biological activities of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various pathogens and found that the compound inhibited the growth of Staphylococcus epidermidis effectively .

- Anticancer Research : In vitro tests on cancer cell lines indicated that this compound could significantly reduce cell viability in a dose-dependent manner .

Comparison with Similar Compounds

This compound can be compared to other pyrrole derivatives based on their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | Moderate | Yes |

| Methyl 4-(1H-pyrrol-1-yl)-3-methylbenzoate | Low | Moderate |

This comparison highlights the unique properties of this compound due to its specific substitution pattern on the pyrrole ring.

Q & A

[Basic] What are the standard synthetic routes for methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoate, and how is purity ensured?

A common method involves coupling reactions between pyrrole derivatives and benzoate precursors. For example, analogous syntheses use reflux conditions with chloranil in xylene (25–30 hours) to promote cyclization or coupling, followed by purification via recrystallization (methanol or ethanol) . Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) can confirm purity, visualized using iodine vapor .

[Basic] What spectroscopic techniques are used to characterize this compound, and what key data should be reported?

Critical techniques include:

- ¹H/¹³C NMR : Look for pyrrole proton signals (e.g., δ 5.71 ppm for pyrrole C-H) and methyl/methoxy substituents (δ 2.14–3.72 ppm) .

- IR spectroscopy : Bands at ~1752 cm⁻¹ (ester C=O) and ~2922 cm⁻¹ (C-H stretching) confirm functional groups .

- Elemental analysis : Match experimental and theoretical C/H/N percentages (e.g., C: 76.28%, H: 6.40%, N: 8.09%) to validate purity .

[Advanced] How can researchers resolve contradictions in spectral data interpretation, such as unexpected splitting or shifts in NMR?

- Variable temperature NMR : Probe dynamic effects (e.g., rotameric equilibria) by acquiring spectra at different temperatures.

- Solvent polarity adjustments : Use deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation.

- Comparative modeling : Compare experimental shifts with DFT-calculated NMR spectra for ambiguous signals .

[Advanced] What reaction conditions optimize the stability of the pyrrole ring during functionalization?

- pH control : Maintain neutral to slightly acidic conditions (pH 6.5–7.0) to prevent ring-opening, as demonstrated in buffer preparation for related heterocycles .

- Low-temperature catalysis : Use Pd/C or mild bases (e.g., NaHCO₃) for coupling reactions to minimize side reactions .

- Inert atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation of the pyrrole moiety .

[Advanced] How can photo-cross-linking applications of this compound be explored, given its structural analogs?

- Diazirine incorporation : Replace the methyl group with a trifluoromethyl-diazirine moiety (e.g., via ester-amide exchange) to enable UV-induced cross-linking, as seen in benzoate derivatives .

- Photoreactivity assays : Exclude samples to UV light (365 nm) and analyze cross-linked products via SDS-PAGE or mass spectrometry .

[Advanced] What strategies mitigate thermal decomposition during prolonged storage or high-temperature reactions?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., mp 162–167°C for related pyrroles ).

- Lyophilization : Store as a lyophilized powder under vacuum to prevent hydrolysis.

- Short-term reflux : Limit reaction times to ≤30 hours to avoid degradation, as in xylene-based syntheses .

[Advanced] How can computational methods predict the compound’s reactivity in novel reaction environments?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD simulations : Simulate solvent interactions (e.g., methanol vs. DMF) to optimize solubility and reaction kinetics .

[Basic] What are the recommended storage conditions to maintain compound integrity?

- Temperature : Store at –20°C in airtight, amber vials to prevent light/oxygen exposure.

- Desiccants : Use anhydrous Na₂SO₄ or silica gel to absorb moisture .

- Solubility-based storage : Dissolve in dry DMSO (for biological assays) or ethanol (for synthetic use) to avoid crystallization issues .

[Advanced] How can researchers validate the compound’s role in supramolecular interactions (e.g., host-guest systems)?

- X-ray crystallography : Resolve crystal structures to identify π-π stacking or hydrogen-bonding motifs.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities with complementary aromatic/heterocyclic partners .

[Advanced] What analytical workflows address impurities arising from diastereomer formation during synthesis?

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers.

- Circular dichroism (CD) : Confirm stereochemical purity by comparing experimental and reference CD spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.